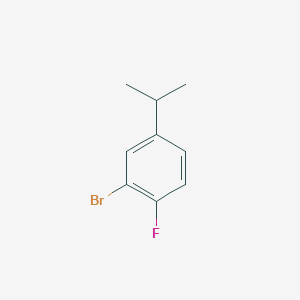

3-Bromo-4-fluoroisopropylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMOAKIRZZQCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 Bromo 4 Fluoroisopropylbenzene and Analogous Systems

Direct Aromatic Functionalization Approaches

Direct functionalization of a pre-existing aromatic ring is a common and efficient strategy for the synthesis of substituted benzenes. This section will delve into two primary approaches for the synthesis of 3-Bromo-4-fluoroisopropylbenzene: electrophilic bromination of a fluoroisopropylbenzene precursor and fluorination of a bromoisopropylbenzene substrate.

Electrophilic Bromination of Fluoroisopropylbenzene Precursors

The introduction of a bromine atom onto the aromatic ring of a fluoroisopropylbenzene precursor is typically achieved through electrophilic aromatic substitution. The success of this approach hinges on the regioselectivity of the reaction, which is dictated by the electronic and steric influences of the existing substituents.

The electrophilic bromination of 4-fluoroisopropylbenzene presents a classic case of competing directing effects. The isopropyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. Conversely, the fluorine atom is a deactivating, yet ortho-, para-directing group due to its strong electron-withdrawing inductive effect and opposing electron-donating resonance effect.

In the case of 4-fluoroisopropylbenzene, the para position is already occupied by the isopropyl group. Therefore, electrophilic attack is directed to the positions ortho and meta to the fluorine atom. The position ortho to the fluorine and meta to the isopropyl group (C3) is electronically favored for bromination. The position meta to the fluorine and ortho to the isopropyl group (C2) is also a potential site for substitution. However, the strong directing effect of the fluorine atom, combined with potential steric hindrance from the bulky isopropyl group at the C2 position, generally leads to a higher yield of the 3-bromo isomer.

Table 1: Illustrative Isomer Distribution in the Electrophilic Bromination of 4-Fluoroisopropylbenzene

| Product | Isomer | Expected Major/Minor |

| This compound | Ortho to Fluoro, Meta to Isopropyl | Major |

| 2-Bromo-4-fluoroisopropylbenzene | Meta to Fluoro, Ortho to Isopropyl | Minor |

Note: This table is illustrative and based on established principles of electrophilic aromatic substitution. Actual yields may vary depending on reaction conditions.

Electrophilic bromination of moderately activated or deactivated aromatic rings often requires a catalyst to enhance the electrophilicity of the bromine molecule. rsc.org Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly employed for this purpose. ucla.edunih.govorganic-chemistry.org

The mechanism of catalyzed bromination involves the following steps:

Formation of a highly electrophilic bromine species: The Lewis acid catalyst coordinates with a bromine molecule, polarizing the Br-Br bond and generating a more potent electrophile, often represented as a bromonium ion (Br⁺) complexed with the catalyst. libretexts.org

Electrophilic attack: The π-electron system of the aromatic ring attacks the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov The stability of this intermediate is a key factor in determining the regioselectivity of the reaction.

Deprotonation: A weak base, typically the anionic catalyst complex (e.g., [FeBr₄]⁻), removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst. nih.gov

The choice of catalyst can influence the reaction's efficiency and, in some cases, its regioselectivity. Iron-based catalysts are often preferred due to their lower cost and environmental impact compared to other Lewis acids. ucla.edu

Fluorination Strategies on Bromoisopropylbenzene Substrates

An alternative synthetic route to this compound involves the introduction of a fluorine atom onto a pre-existing bromoisopropylbenzene scaffold. This can be achieved through various fluorination techniques, including nucleophilic substitution for the introduction of the fluorine-18 (B77423) isotope for positron emission tomography (PET) applications, and transition metal-mediated methods.

The synthesis of ¹⁸F-labeled compounds is of great importance for PET imaging. Nucleophilic substitution with [¹⁸F]fluoride is a common method for introducing this radioisotope. Direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl bromide is generally challenging. Therefore, precursors with better leaving groups or activating strategies are often employed.

One such strategy involves the conversion of the target bromo-compound into a more reactive precursor, such as a tosylate. For instance, a brominated isopropylphenol could be converted to its corresponding tosylate, which then undergoes nucleophilic substitution with [¹⁸F]fluoride. nih.gov Another approach involves the use of diaryliodonium salts as highly reactive precursors for radiofluorination. nih.gov

For the synthesis of an ¹⁸F-labeled analog of this compound, one could envision the preparation of a precursor like (3-bromo-4-isopropylphenyl)(aryl)iodonium tosylate. The electron-withdrawing nature of the bromo and isopropyl groups at the meta and para positions, respectively, would activate the ring towards nucleophilic attack by [¹⁸F]fluoride.

Table 2: Representative Reaction for [¹⁸F]-Labeling via Nucleophilic Substitution

| Precursor | Reagents | Product | Application |

| (3-Bromo-4-isopropylphenyl)(2-thienyl)iodonium tosylate | K[¹⁸F]F, Kryptofix 2.2.2, DMSO, heat | [¹⁸F]this compound | PET Imaging Tracer |

| 3-Bromo-4-isopropylphenyl tosylate | Cs[¹⁸F]F, t-BuOH, heat | [¹⁸F]this compound | PET Imaging Tracer |

Note: This table presents hypothetical yet plausible reaction schemes based on established methodologies for ¹⁸F-labeling. organic-chemistry.orgnih.gov

Recent advances in organometallic chemistry have led to the development of transition metal-catalyzed methods for the formation of C-F bonds. Palladium and copper complexes have been extensively studied for the fluorination of aryl halides. nih.govresearchgate.net These methods often offer milder reaction conditions and broader substrate scope compared to traditional nucleophilic aromatic substitution.

While specific examples of the fluorination of bromoisopropylbenzene using these catalysts are not extensively documented, the general principles can be applied. For instance, a palladium-catalyzed fluorination might involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by fluoride (B91410) transfer from a fluoride source and subsequent reductive elimination to form the aryl fluoride. nih.gov Copper-catalyzed reactions often proceed through a Cu(I)/Cu(III) catalytic cycle.

Iron catalysis has also emerged as a promising avenue for fluorination reactions. While many iron-catalyzed methods focus on C-H activation, rsc.orglibretexts.org reports on iron(III) chloride mediating the substitution of aryl bromides with other halogens suggest its potential for fluorination as well. An iron-mediated process could offer a more cost-effective and environmentally benign alternative to palladium- or copper-based systems.

Table 3: Overview of Potential Transition Metal-Mediated Fluorination Reactions

| Catalyst System | Substrate | Fluoride Source | Potential Product |

| Pd(OAc)₂ / Buchwald-type ligand | 3-Bromo-1-isopropylbenzene | CsF | 3-Fluoro-1-isopropylbenzene |

| CuI / Phenanthroline ligand | 1-Bromo-2-isopropylbenzene | AgF | 1-Fluoro-2-isopropylbenzene |

| FeCl₃ (mediator) | 3-Bromo-4-isopropylbenzene | Metal Fluoride | 3-Fluoro-4-isopropylbenzene |

Note: This table illustrates potential applications of known transition metal-mediated fluorination methods to relevant substrates.

Convergent Synthesis via Functional Group Transformations

Convergent synthesis strategies, where different fragments of the target molecule are prepared separately and then combined, offer an efficient approach. This section details routes starting from commercially available or readily synthesized benzaldehyde (B42025), nitrobenzene, and benzoic acid derivatives.

Synthesis from 3-Bromo-4-fluorobenzaldehyde (B1265969) and Derivatives

One of the most direct pathways to this compound involves the elaboration of the C1 side chain of 3-Bromo-4-fluorobenzaldehyde. This approach hinges on the successful synthesis of the aldehyde precursor and its subsequent conversion to the isopropyl group.

The synthesis of the key intermediate, 3-Bromo-4-fluorobenzaldehyde, can be achieved through the selective bromination of 4-fluorobenzaldehyde (B137897). Traditional methods often employ hazardous reagents like elemental bromine and Lewis acids, which can lead to toxic waste and separation challenges. google.com

More advanced and environmentally conscious protocols have been developed to circumvent these issues. A notable method involves an ultrasonic-assisted reaction that avoids the use of catalysts and hazardous reagents like bromine or chlorine gas. google.com In this process, 4-fluorobenzaldehyde is dissolved in dichloromethane (B109758), and sodium bromide is dissolved in an aqueous hydrochloric acid solution. google.compatsnap.com The two solutions are mixed, and under ultrasonic irradiation, an aqueous sodium hypochlorite (B82951) solution is added dropwise. google.compatsnap.com This method is reported to be green, easy to operate, and high-yielding, with final yields of the pure product reaching up to 91.9%. google.com

| Starting Material | Key Reagents | Conditions | Yield | Purity |

| 4-Fluorobenzaldehyde | NaBr, HCl, NaOCl(aq), CH2Cl2 | Ultrasonic irradiation, 20-25°C | ~91% | >99% |

This interactive table summarizes an optimized, ultrasonic-assisted synthesis of 3-Bromo-4-fluorobenzaldehyde.

Another established method involves the bromination of 4-fluorobenzaldehyde using oleum (B3057394) (fuming sulfuric acid) in the presence of catalysts like iodine and zinc bromide. google.comchemicalbook.com This process can achieve high yields (97%) and purity (96-98%). google.comchemicalbook.com

Once 3-Bromo-4-fluorobenzaldehyde is obtained, the next critical step is the construction of the isopropyl group. A standard and effective method for this transformation is a two-step sequence involving a Grignard reaction followed by reduction.

First, the aldehyde is treated with a methylmagnesium halide (e.g., methylmagnesium bromide, CH₃MgBr). This organometallic reagent adds to the carbonyl carbon of the aldehyde, forming a secondary alcohol, 1-(3-bromo-4-fluorophenyl)ethanol, after an aqueous workup.

In the second step, this intermediate alcohol is not typically isolated but is subjected to conditions that facilitate the formation of the final product. While direct reduction of the secondary alcohol to the alkane is challenging, a more common route involves dehydration of the alcohol to the corresponding styrene, followed by catalytic hydrogenation. An alternative and more direct approach would be the reduction of an intermediate ketone. For example, reaction of the initial aldehyde with a methyl Grignard reagent would yield a secondary alcohol. Oxidation of this alcohol would produce 3-bromo-4-fluoroacetophenone. A second Grignard addition with methylmagnesium bromide would yield a tertiary alcohol, 2-(3-bromo-4-fluorophenyl)propan-2-ol. Finally, reduction of this tertiary alcohol would furnish the desired this compound.

Routes from 3-Bromo-4-fluoronitrobenzene

An alternative synthetic pathway starts with 3-Bromo-4-fluoronitrobenzene. scbt.com This precursor can be synthesized by the bromination of 4-fluoronitrobenzene. prepchem.com One effective method uses 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in acetic acid, which can achieve yields as high as 98.7% under optimized conditions. researchgate.net

The conversion of the nitro group (-NO₂) to an isopropyl group is a multi-step process that typically involves:

Reduction of the Nitro Group: The nitro group is first reduced to an amino group (-NH₂) to form 3-bromo-4-fluoroaniline. This is commonly achieved using reagents like tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), or through catalytic hydrogenation.

Diazotization: The resulting aniline (B41778) is then treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (like H₂SO₄ or HCl) at low temperatures to form a diazonium salt.

Introduction of the Isopropyl Group: The diazonium salt is a versatile intermediate. While direct conversion to an isopropyl group is not standard, it can be used in reactions like the Meerwein arylation with an appropriate isopropenyl-containing reagent, followed by reduction. A more plausible, though lengthy, route would involve converting the diazonium salt to a phenol (B47542) (3-bromo-4-fluorophenol) nih.gov, followed by conversion to a triflate, and then a Suzuki or other cross-coupling reaction with an isopropyl-containing boronic acid or ester, although this adds significant complexity.

Given the multiple steps and potentially harsh conditions required, this route is often less efficient than pathways starting from the corresponding benzaldehyde or benzoic acid.

Preparation from 3-Bromo-4-fluorobenzoic Acid Pathways

Starting from 3-Bromo-4-fluorobenzoic acid offers another viable synthetic route. sigmaaldrich.com This acid can be prepared through a one-pot reaction starting from fluorobenzene, which is first acylated with acetyl chloride and then brominated, followed by a haloform reaction with a hypochlorite solution. google.comgoogle.com

The conversion of the carboxylic acid functional group to an isopropyl group can be envisioned through several transformations:

Conversion to a Ketone: The benzoic acid can be converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. A subsequent reaction with an organocadmium or organocuprate reagent, such as dimethylcadmium (B1197958) ((CH₃)₂Cd) or lithium dimethylcuprate (Li(CH₃)₂Cu), could yield 3-bromo-4-fluoroacetophenone.

Grignard Reaction and Reduction: As described previously, this ketone can then undergo a Grignard reaction with methylmagnesium bromide to form the tertiary alcohol, 2-(3-bromo-4-fluorophenyl)propan-2-ol. Subsequent reduction of this alcohol yields the target isopropylbenzene derivative.

Another approach involves the reduction of the benzoic acid to the corresponding benzyl (B1604629) alcohol, conversion to a benzyl halide, and then a coupling reaction, but building the branched isopropyl structure this way is less straightforward. A patent describes a multi-step process starting from a 3-bromo-4-fluoro-benzoic acid halide, converting it to the amide, then the benzonitrile, which is subsequently reduced to 3-bromo-4-fluorobenzaldehyde, linking back to the pathway described in section 2.2.1. google.com

Sustainable and Advanced Synthetic Protocols

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials. jddhs.com While specific green chemistry literature for this compound is not abundant, general principles can be applied to its synthesis and that of analogous systems.

The cumene (B47948) process, which is the dominant industrial method for producing phenol and acetone (B3395972) from benzene (B151609) and propene via an isopropylbenzene (cumene) intermediate, exemplifies an efficient, though not entirely "green," process. wikipedia.org Its principles, involving radical oxidation and rearrangement, could inspire routes to substituted phenols from substituted isopropylbenzenes.

Key areas for developing more sustainable protocols include:

Energy-Efficient Techniques: The use of microwave-assisted synthesis or sonochemistry can dramatically reduce reaction times and energy input compared to conventional heating. jddhs.com The ultrasonic synthesis of 3-bromo-4-fluorobenzaldehyde is a prime example of this application. google.compatsnap.com

Catalysis: Employing highly efficient and recyclable catalysts can minimize waste. This includes using solid-supported catalysts or developing biocatalytic routes that operate under mild, aqueous conditions.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For instance, direct C-H activation and functionalization of 4-fluoroisopropylbenzene would be an ideal, though challenging, atom-economical route.

Greener Solvents: Replacing hazardous organic solvents like dichloromethane with safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or using aqueous micellar conditions for reactions like cross-couplings, can significantly reduce the environmental impact of a synthesis. researchgate.net

The development of continuous flow processes for the synthesis of halogenated aromatics also represents a significant advancement, offering better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. jddhs.com

Application of Ultrasonic Irradiation in Reaction Optimization

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as shorter reaction times, milder conditions, and improved yields and selectivity. nih.gov The application of ultrasound in the bromination of aromatic compounds has been a subject of significant research, demonstrating its potential to enhance reaction efficiency through the generation of radical species and increased mass transfer.

A notable "sono-halogenation" method involves the use of potassium halide in a biphasic carbon tetrachloride/water medium under ultrasonic irradiation. nih.gov This technique is linked to the sonolytic disappearance of carbon tetrachloride and is considered a novel extension of ultrasonic advanced oxidation processes (UAOPs) into synthetic chemistry. nih.gov The advantages of this approach include its simplicity, the use of readily available and inexpensive reagents, and its environmentally friendly nature. nih.gov

Research on the sono-bromination of aromatic compounds has shown that the presence of both water and carbon tetrachloride is crucial for the reaction to proceed effectively. researchgate.net The amount of carbon tetrachloride can also influence the product distribution, with a gradual increase favoring the formation of monobrominated products over dibrominated ones. researchgate.net The mechanism is believed to involve the generation of hydroxyl radicals from the sonolysis of water, which then react with bromide ions to form bromine radicals, the active brominating species. researchgate.net

A study on the ultrasound-assisted bromination of indazoles using N,N'-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source highlights the efficiency of this method. nih.gov The reaction proceeds via a C-H bond cleavage and C-Br bond formation process, yielding 3-bromoindazoles in as little as 30 minutes under mild conditions. nih.gov This approach represents a significant advancement in the construction of C-Br bonds under ultrasonic waves. nih.gov

A patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde, a structurally related compound, utilizes ultrasonic waves to facilitate the reaction between 4-fluorobenzaldehyde and sodium bromide in a dichloromethane-water system, with sodium hypochlorite as the oxidant. google.com This catalyst-free process avoids the use of hazardous bromine or chlorine, employs readily available raw materials, and results in a high yield of the desired product, showcasing the green and operationally simple nature of ultrasonic-assisted synthesis. google.com

Table 1: Comparison of Bromination Methods

| Method | Reagents | Conditions | Key Advantages |

|---|---|---|---|

| Sono-halogenation | Potassium bromide, Carbon tetrachloride, Water | Ultrasonic irradiation | Simple, inexpensive reagents, green method nih.gov |

| Ultrasound-assisted Bromination | N,N'-dibromo-5,5-dimethylhydantoin (DBDMH) | Ultrasonic irradiation, 30 minutes | Rapid, mild conditions, efficient C-Br bond formation nih.gov |

| Patented Ultrasonic Synthesis | Sodium bromide, Sodium hypochlorite, Dichloromethane, Water | Ultrasonic irradiation | Catalyst-free, avoids hazardous reagents, high yield google.com |

| Conventional Bromination | N-bromosuccinimide (NBS) | Aqueous conditions, room temperature | High regioselectivity organic-chemistry.org |

Green Chemistry Principles in Halogenated Arene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated arenes, aiming to minimize environmental impact and enhance safety. organic-chemistry.orgroyalsocietypublishing.org These principles advocate for waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency, among others. organic-chemistry.orgacs.org

One of the core tenets of green chemistry is waste prevention , which prioritizes the avoidance of waste generation over treatment or cleanup. acs.org This is closely linked to the concept of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, catalytic reactions are preferred over stoichiometric ones as they minimize waste. acs.org

The development of greener halogenation protocols often involves replacing hazardous reagents with safer alternatives. For example, methods have been developed that use hydrogen peroxide in conjunction with hydrohalic acids or ammonium (B1175870) halides to generate the active halogenating species in situ, thus avoiding the direct use of elemental halogens. researchgate.netresearchgate.net These reactions can often be carried out in more environmentally benign solvents like water or acetic acid. researchgate.net Research has demonstrated the successful green generation of X⁺ (where X = Br, I) using hydrogen peroxide in aqueous acetic acid, providing aromatic heterocyclic halides in yields and purities comparable to those achieved with N-bromosuccinimide (NBS). researchgate.net

The use of catalysts is a cornerstone of green chemistry. acs.org Recyclable catalysts, such as those supported on inorganic or polymer matrices, are particularly advantageous as they reduce waste from catalyst quenching and separation processes. tandfonline.com For example, sulfonic-acid-functionalized silica (B1680970) has been used as a recyclable heterogeneous catalyst for the regioselective monobromination of aromatic compounds with NBS. researchgate.net

Energy efficiency is another key principle, encouraging the use of methods that require less energy, such as reactions conducted at ambient temperature and pressure. royalsocietypublishing.org The use of alternative energy sources like ultrasonic irradiation, as discussed previously, can also contribute to more energy-efficient syntheses. royalsocietypublishing.org

Furthermore, the principle of reducing derivatives advocates for minimizing or avoiding the use of blocking groups or protection/deprotection steps, which require additional reagents and generate waste. acs.org Designing synthetic pathways that are shorter and more direct is a primary goal. organic-chemistry.org

Table 2: Application of Green Chemistry Principles in Halogenation

| Green Chemistry Principle | Application in Halogenated Arene Synthesis |

|---|---|

| Waste Prevention | Designing syntheses to minimize byproducts. acs.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Using safer reagents like H₂O₂ with ammonium halides instead of elemental bromine. researchgate.net |

| Safer Solvents and Auxiliaries | Employing water or acetic acid as solvents. researchgate.net |

| Use of Catalysis | Utilizing recyclable heterogeneous catalysts like sulfonic-acid-functionalized silica. researchgate.net |

| Energy Efficiency | Conducting reactions at ambient temperature or using energy-efficient techniques like sonication. royalsocietypublishing.org |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to shorten synthetic routes. acs.org |

Exploratory Studies on the Reactivity and Reaction Mechanisms of 3 Bromo 4 Fluoroisopropylbenzene

Electrophilic Aromatic Substitution (EAS) Dynamics

Electrophilic Aromatic Substitution is a fundamental process for the functionalization of aromatic rings. In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.

Influence of Isopropyl, Bromine, and Fluorine on Regioselectivity

The regiochemical outcome of an EAS reaction on 3-Bromo-4-fluoroisopropylbenzene is determined by the cumulative directing effects of the isopropyl, bromine, and fluorine groups.

Isopropyl Group: The isopropyl group is an alkyl group, which is known to be a weak activating group and an ortho, para-director. This is due to its electron-donating inductive effect (+I) and hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions.

Bromine and Fluorine (Halogens): Halogens are a unique class of substituents in the context of EAS. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which makes the benzene ring less nucleophilic. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+R effect), which helps to stabilize the arenium ion intermediate when the electrophile attacks at the ortho and para positions. Among the halogens, fluorine exhibits the strongest inductive effect and a weaker resonance effect compared to bromine.

In this compound, the three possible positions for electrophilic attack are C2, C5, and C6. The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Influence |

| Isopropyl | C1 | +I (Activating) | - | ortho, para |

| Bromine | C3 | -I (Deactivating) | +R (Donating) | ortho, para |

| Fluorine | C4 | -I (Strongly Deactivating) | +R (Weakly Donating) | ortho, para |

The combined influence suggests that all substituents direct incoming electrophiles to positions ortho or para to themselves. For this compound, the positions activated by the isopropyl group are C2 and C6 (ortho) and C5 (para). The bromine atom directs to C2 and C4 (ortho) and C6 (para). The fluorine atom directs to C3 and C5 (ortho) and C1 (para). The positions C2, C5, and C6 are therefore the most likely sites of electrophilic attack. Steric hindrance from the bulky isopropyl group may reduce the likelihood of attack at the C2 position.

Detailed Mechanistic Pathways of Electrophilic Attack

The mechanism of EAS proceeds in two main steps. The first, and rate-determining, step is the attack of the electrophile (E⁺) on the π-system of the benzene ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. The second step is the rapid deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring.

The stability of the intermediate arenium ion is key to determining the regioselectivity. For this compound, attack at each of the possible positions leads to different resonance contributors for the arenium ion. The stability of these intermediates is influenced by the ability of the substituents to delocalize the positive charge. The isopropyl group stabilizes the positive charge through the inductive effect, while the halogens can contribute through resonance.

Comparative Reactivity Analysis with Related Haloarenes

The presence of deactivating halogen substituents on the benzene ring generally reduces the rate of EAS compared to benzene itself. The reactivity of this compound can be compared with other haloarenes to understand the cumulative effect of its substituents.

| Compound | Relative Rate of Nitration (Benzene = 1) |

| Benzene | 1 |

| Toluene | 25 |

| Fluorobenzene | 0.15 |

| Chlorobenzene | 0.033 |

| Bromobenzene | 0.030 |

| Isopropylbenzene | 18 |

Data extrapolated from various sources on electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic Aromatic Substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring.

Electron-Withdrawing Group Activation and Meisenheimer Complex Intermediates

For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, which make the ring electron-deficient and susceptible to nucleophilic attack. In this compound, the bromine and fluorine atoms act as electron-withdrawing groups through their inductive effects, thus activating the ring for SNAr, albeit weakly compared to nitro groups.

The mechanism of SNAr typically proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Competitive Halogen Departure: Bromide versus Fluoride (B91410) as Leaving Groups

An interesting aspect of the SNAr reactions of this compound is the competition between bromide and fluoride as leaving groups. In SNAr reactions, the leaving group ability of halogens is often the reverse of what is observed in aliphatic SN2 reactions.

| Leaving Group | Relative Rate in SNAr (with 2,4-dinitro activation) |

| F | 3300 |

| Cl | 4.5 |

| Br | 2.7 |

| I | 1 |

Data from studies on activated haloarenes.

This trend is attributed to the fact that the first step, the formation of the Meisenheimer complex, is the rate-determining step, and the highly electronegative fluorine atom is most effective at stabilizing the developing negative charge on the ring through its strong inductive effect. nih.govresearchgate.net Therefore, in a potential SNAr reaction of this compound, the fluoride ion would be the preferred leaving group over the bromide ion, assuming the nucleophile attacks the carbon attached to the fluorine. However, the position of nucleophilic attack is also influenced by the ability of the other substituents to stabilize the Meisenheimer complex.

Photoredox Catalysis in Nucleophilic Defluorination of Unactivated Arenes

The selective functionalization of unactivated fluoroarenes presents a significant challenge in synthetic chemistry. Traditional nucleophilic aromatic substitution (SNAr) reactions are typically limited to electron-poor aromatic systems. However, the advent of photoredox catalysis has opened new avenues for the defluorination of electron-neutral and electron-rich fluoroarenes. nih.gov

Organic photoredox catalysis provides a powerful tool for this transformation under mild conditions. nih.gov The mechanism, known as cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), involves the single-electron oxidation of the unactivated arene by an excited-state photocatalyst to form a highly reactive arene cation radical. nih.gov This radical intermediate is significantly more susceptible to nucleophilic attack than its neutral precursor. The subsequent addition of a nucleophile and loss of a fluoride ion yields the substituted product. Kinetic and computational studies have shown that the rate-limiting step in this process is the nucleophilic addition to the arene cation radical. nih.gov

This methodology has been successfully applied to a range of nucleophiles, including azoles, amines, and carboxylic acids, demonstrating its versatility. nih.gov While direct studies on this compound are not extensively detailed, the principles established for unactivated fluoroarenes suggest its potential as a substrate in such reactions. The presence of the bromine atom could influence the electronic properties and reactivity of the arene cation radical, potentially impacting reaction outcomes.

Vicarious Nucleophilic Substitution of Hydrogen Pathways

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the formal substitution of a hydrogen atom in electrophilic aromatic and heteroaromatic compounds. organic-chemistry.org This reaction typically involves the reaction of an electron-deficient arene with a carbanion that possesses a leaving group at the nucleophilic center. organic-chemistry.org

The established mechanism for VNS proceeds through the formation of a σ-adduct between the aromatic ring and the carbanion. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group from the σ-adduct, which restores the aromaticity of the ring and results in the net substitution of a hydrogen atom. organic-chemistry.org While classical VNS reactions are well-documented for nitroarenes, the principles can be extended to other electron-deficient systems. organic-chemistry.org For this compound, the electron-withdrawing effects of the fluorine and bromine atoms could potentially render the aromatic ring sufficiently electrophilic to undergo VNS-type reactions under specific conditions, although this application is less common than with strongly deactivated systems like nitroarenes.

Catalytic Transformations and Cross-Coupling Methodologies

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in synthetic organic chemistry, a fact recognized by the 2010 Nobel Prize in Chemistry. nobelprize.org These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. nobelprize.orglibretexts.org

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The general catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org For this compound, the C-Br bond is the reactive site for oxidative addition, as the C-F bond is significantly less reactive towards Pd(0). libretexts.org

| Feature | Description |

|---|---|

| Reactants | Organohalide (e.g., this compound), Organoboron reagent (boronic acid or ester) |

| Catalyst | Palladium(0) complex |

| Base | Required for activation of the organoboron reagent |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination |

| Bond Formed | Carbon-Carbon |

The Mizoroki-Heck reaction is another cornerstone of palladium catalysis, enabling the coupling of an organohalide with an alkene to form a substituted alkene. researchgate.netscielo.br The reaction typically employs a palladium catalyst, a base, and a suitable solvent. researchgate.net The mechanism also proceeds through an oxidative addition-reductive elimination cycle, with an additional migratory insertion step of the alkene into the palladium-carbon bond. For this compound, the Heck reaction would allow for the introduction of a vinyl group at the 3-position.

| Feature | Description |

|---|---|

| Reactants | Organohalide (e.g., this compound), Alkene |

| Catalyst | Palladium complex |

| Base | Typically required |

| Bond Formed | Carbon-Carbon (alkenyl-aryl) |

Nickel-Mediated Radical Capture and C-C Bond Formation

While palladium catalysis is dominant, nickel-based systems have emerged as powerful alternatives for cross-coupling reactions, often exhibiting unique reactivity. Nickel catalysts can participate in radical-mediated pathways, enabling transformations that are challenging for palladium. The combination of nickel catalysis with photoredox catalysis has opened up new avenues for C-C bond formation, including the use of alkyl halides.

Selective C-H Oxidation and Functionalization of the Isopropyl Moiety

The selective oxidation of C(sp³)–H bonds is a highly sought-after transformation in organic synthesis as it allows for the direct functionalization of otherwise unreactive parts of a molecule. The isopropyl group of this compound presents a target for such reactions.

Manganese-based catalysts have shown promise in the selective oxidation of C–H bonds. nih.govmdpi.com For instance, certain manganese complexes can catalyze the oxidation of cumene (B47948) (isopropylbenzene) and its derivatives to the corresponding ketones with high conversion and selectivity. nih.gov These reactions often proceed through a mechanism involving the formation of a high-valent manganese-oxo species that can abstract a hydrogen atom from the benzylic position of the isopropyl group. nih.gov

A recent innovation in catalysis is the development of dual single-atom catalysts (DSACs), where two different metal atoms are isolated on a support. rsc.orgnih.govacs.org These systems can exhibit synergistic effects, with each metal center performing a distinct and complementary role in a catalytic cycle. rsc.org

Regioselective Oxidation of Alkyl Side Chains

The oxidation of alkyl side chains on aromatic rings is a common transformation in organic synthesis. For isopropyl-substituted arenes, this typically involves the benzylic position, leading to the formation of alcohols, ketones, or carboxylic acids. The reaction often proceeds via a radical mechanism, particularly under conditions involving initiators or light.

| Reactant | Oxidizing Agent | Typical Product(s) | Notes |

| Isopropylbenzene (Cumene) | Air/O₂ | Cumene hydroperoxide, Acetophenone, 2-Phenyl-2-propanol | Industrial process often involves radical initiators. |

| Alkylarenes | KMnO₄, K₂Cr₂O₇ | Benzoic acids | Requires at least one benzylic hydrogen. The isopropyl group would likely be cleaved. |

This table represents general transformations for related compounds, as specific data for this compound is not available.

Other Transition Metal-Catalyzed Functionalizations

Beyond the reactions mentioned, the bromine atom of this compound is an excellent handle for various other transition metal-catalyzed reactions. These methods are pillars of modern synthetic chemistry, allowing for the construction of complex molecules from simple precursors.

Prominent examples of such transformations include:

Heck Coupling: The palladium-catalyzed reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: The palladium- and copper-catalyzed reaction with terminal alkynes to yield aryl alkynes.

C-H Activation/Functionalization: Direct functionalization of C-H bonds, often directed by a substituent on the aromatic ring.

While these reactions are broadly applicable to aryl bromides, specific examples with detailed experimental conditions and yields for this compound are not readily found in dedicated studies.

Advanced Derivatization and Functionalization Strategies

Further synthetic utility of this compound is realized through the selective manipulation of its functional groups, allowing for stepwise construction of complex target molecules.

Chemical Transformations Involving the Aromatic Halogen Atoms

The two halogen atoms on the aromatic ring, bromine and fluorine, exhibit distinct reactivities, which can be exploited for selective functionalization.

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in the context of transition metal-catalyzed cross-coupling reactions. This reactivity difference allows for selective transformations at the bromine position while leaving the fluorine atom intact.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide is one of the most powerful C-C bond-forming reactions. It is highly likely that this compound would readily participate in Suzuki-Miyaura couplings, reacting selectively at the C-Br bond.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of amines with aryl halides. It serves as a powerful method for the synthesis of arylamines. The higher reactivity of the C-Br bond would again direct the amination to this position.

| Reaction Type | Catalyst/Reagents | Expected Product Structure |

| Suzuki-Miyaura Coupling | Pd catalyst, Ligand, Base, Arylboronic acid | Aryl-substituted 4-fluoro-isopropylbenzene |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Amine | N-Aryl-4-fluoro-isopropylbenzenamine |

This table illustrates the expected outcomes based on general reactivity principles, as specific experimental data for this compound is not available in dedicated research literature.

The fluorine atom is generally unreactive in these palladium-catalyzed cycles but can be substituted under harsh conditions via nucleophilic aromatic substitution (SNAr), a reaction facilitated by strong electron-withdrawing groups and a strong nucleophile.

Modification and Manipulation of the Isopropyl Group

The isopropyl group itself can be a site for chemical modification, although this is less common than transformations on the aromatic ring.

Benzylic Bromination: The benzylic hydrogen of the isopropyl group can be susceptible to radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This would yield 2-(3-bromo-4-fluorophenyl)-2-bromopropane. This new bromoalkane could then undergo various nucleophilic substitution reactions to introduce a wide range of functional groups at the benzylic position.

Dehydrogenation: Catalytic dehydrogenation could potentially introduce a double bond, converting the isopropyl group into an isopropenyl group, which could then undergo further reactions such as polymerization or addition reactions.

Comprehensive Spectroscopic and Advanced Analytical Methodologies for 3 Bromo 4 Fluoroisopropylbenzene Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 3-Bromo-4-fluoroisopropylbenzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the isopropyl group gives rise to a characteristic doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (CH). The aromatic protons appear as distinct multiplets in the downfield region, with their chemical shifts and splitting patterns dictated by the substitution pattern of the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. docbrown.info The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, while the aliphatic carbons of the isopropyl group appear at characteristic upfield shifts. docbrown.info The number of signals in the spectrum confirms the molecular symmetry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isopropyl CH₃ | ~1.2 (d) | ~23 |

| Isopropyl CH | ~3.0 (sept) | ~34 |

| Aromatic CH | 7.0 - 7.5 (m) | 115 - 140 |

| C-Br | - | ~110 |

| C-F | - | ~160 (d) |

| C-isopropyl | - | ~145 |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions. d = doublet, sept = septet, m = multiplet.

Fluorine-19 NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool specifically for probing the environment of the fluorine atom in this compound. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals without the need for isotopic enrichment. The chemical shift of the fluorine atom is highly sensitive to its electronic surroundings, providing a unique fingerprint for the molecule. nih.govmagritek.com In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance, and its precise chemical shift would be indicative of the electronic effects of the adjacent bromine and isopropyl groups. spectrabase.com

Spin-Spin Coupling Constants and Conformational Analysis

Spin-spin coupling, observed as the splitting of NMR signals, provides valuable information about the connectivity of atoms and the conformation of the molecule. The coupling constants (J-values) between adjacent protons (³JHH) in the aromatic ring can help to confirm the substitution pattern.

Furthermore, the coupling between the fluorine nucleus and adjacent protons (JHF) and carbons (JCF) is particularly informative. magritek.com The magnitude of these coupling constants depends on the number of bonds separating the interacting nuclei and their spatial orientation. For instance, the three-bond coupling constant (³JHF) between the fluorine and the ortho proton can provide insights into the preferred conformation of the isopropyl group relative to the benzene ring. Similarly, one-bond (¹JCF), two-bond (²JCF), and three-bond (³JCF) carbon-fluorine coupling constants observed in the ¹³C NMR spectrum offer a detailed picture of the electronic structure around the fluorine-bearing carbon. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This method is exceptionally useful for assessing the purity of this compound samples and for monitoring the progress of reactions in which it is a reactant or product. researchgate.net

The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be used for identification by comparing it to spectral libraries. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with a very high degree of accuracy (typically to within a few parts per million). This precise mass measurement allows for the unambiguous determination of the elemental formula of this compound. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units. HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, making it an essential tool for confirming the identity of newly synthesized compounds.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected m/z Values |

| GC-MS | Purity, identification by fragmentation | Molecular Ion: [M]⁺ and [M+2]⁺. Key Fragments: Loss of Br, loss of isopropyl group. |

| HRMS | Accurate mass and elemental formula | Calculated exact mass for C₉H₁₀BrF |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. These absorptions are characteristic of specific functional groups and bonds within the molecule. For this compound, the IR spectrum is expected to exhibit a unique pattern of absorption bands that confirm the presence of its constituent parts: the isopropyl group, the substituted benzene ring, and the carbon-halogen bonds.

The primary absorption regions of interest would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the isopropyl group would be observed between 3000-2850 cm⁻¹.

C-H Bending: Aromatic C-H out-of-plane bending vibrations are found in the 900-675 cm⁻¹ range and are indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected. The bending vibrations for the isopropyl group (gem-dimethyl) would likely produce a distinctive doublet around 1385-1365 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the 1250-1020 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration would appear at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

To illustrate the expected vibrational modes, data from structurally similar compounds are presented below.

Table 1: Characteristic IR Absorption Bands for Compounds Structurally Related to this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Example Compound: 3-Bromo-4-fluoroaniline nih.gov | Example Compound: 3-Bromo-4-fluorophenol nih.gov |

| Aromatic C-H Stretch | 3100-3000 | Present | Present |

| Aliphatic C-H Stretch | 3000-2850 | N/A | N/A |

| C=C Aromatic Stretch | 1600-1450 | Present | Present |

| C-F Stretch | 1250-1020 | Present | Present |

| C-Br Stretch | 600-500 | Present | Present |

| O-H Stretch | 3600-3200 | N/A | Present (Broad) |

| N-H Stretch | 3500-3300 | Present (Doublet) | N/A |

Note: The data in this table is derived from experimental spectra of related compounds and serves as an estimation for the expected absorption regions for this compound. "N/A" indicates that the functional group is not present in the example compound.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered photons provides information about the vibrational, rotational, and other low-frequency modes in a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, making it ideal for characterizing the benzene ring and the C-C backbone of the isopropyl group.

For this compound, a Raman spectrum would provide a detailed molecular fingerprint. Key expected Raman shifts would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring would produce a strong and sharp signal. Other ring stretching and deformation modes would also be prominent.

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations would be observable.

Halogen-Carbon Vibrations: The C-Br and C-F stretching vibrations would also be present, often at lower intensities compared to the aromatic ring modes.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural confirmation.

Table 2: Characteristic Raman Shifts for Compounds Structurally Related to this compound

| Functional Group | Expected Raman Shift Range (cm⁻¹) | Example Compound: 3-Bromo-4-fluoroaniline nih.gov | Example Compound: 3-Bromo-4-fluorophenol nih.gov |

| Aromatic Ring Breathing | ~1000 | Present | Present |

| Aromatic C-H Stretch | 3100-3000 | Present | Present |

| C=C Aromatic Stretch | 1600-1500 | Present | Present |

| C-F Stretch | 1250-1020 | Present | Present |

| C-Br Stretch | 600-500 | Present | Present |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. By analyzing the diffraction pattern, it is possible to construct a detailed model of the electron density and, consequently, the atomic positions within the crystal's unit cell.

Should this compound be crystallized, a single-crystal X-ray diffraction study would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, providing insight into the molecule's geometry.

Conformation: The spatial arrangement of the isopropyl group relative to the benzene ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including any non-covalent interactions such as van der Waals forces or halogen bonding.

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.

While no published crystal structure for this compound is currently available, the data that would be obtained from such an analysis would be crucial for understanding its solid-state properties.

Advanced X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic structure and local atomic environment of a specific element within a material. It involves measuring the X-ray absorption coefficient of a material as a function of X-ray energy. The technique can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to an absorption edge, provides information about the electronic state and coordination geometry of the absorbing atom. By tuning the X-ray energy to the absorption edge of bromine (Br K-edge or L-edges) or other elements, one could probe:

Oxidation State: The energy of the absorption edge is sensitive to the oxidation state of the absorbing atom.

Coordination Environment: The shape and features of the XANES spectrum are influenced by the local symmetry and the types of neighboring atoms.

For this compound, a Br K-edge XANES study could provide insights into the electronic structure of the bromine atom and its bonding to the aromatic ring.

The EXAFS region, which extends to higher energies beyond the absorption edge, contains information about the local atomic structure around the absorbing atom. The oscillations in the EXAFS spectrum are caused by the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of the EXAFS data can determine:

Bond Distances: The distances to the nearest neighboring atoms with high precision.

Coordination Numbers: The number of neighboring atoms.

Atomic Species of Neighbors: The type of neighboring atoms.

An EXAFS study at the Br K-edge of this compound would allow for the determination of the Br-C bond length and could provide information about the surrounding atomic environment, complementing the data that would be obtained from X-ray crystallography.

Surface Sensitive Spectroscopic Methods (e.g., XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a compound like this compound, XPS provides critical information about the surface chemistry, which can be particularly important for understanding its reactivity, stability, and interactions with other materials.

The principle of XPS involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of each electron is a characteristic of the element and its chemical environment.

Detailed Research Findings

An XPS survey scan of this compound would reveal the presence of Carbon (C), Bromine (Br), and Fluorine (F). High-resolution spectra of the C 1s, Br 3d, and F 1s regions would provide detailed information about the chemical states of these elements.

Carbon (C 1s) Spectrum:

The C 1s spectrum of this compound is expected to be complex due to the various chemical environments of the carbon atoms. Deconvolution of the C 1s peak would likely reveal several components:

Aromatic C-C/C-H: The majority of the carbon signal would arise from the carbon atoms in the benzene ring that are bonded to other carbon atoms or hydrogen. This peak is typically found at a binding energy of approximately 284.8 eV to 285.0 eV and is often used as a reference for charge correction.

C-Br Bond: The carbon atom directly bonded to the bromine atom is expected to show a positive chemical shift to a higher binding energy compared to the standard aromatic C-C peak. This is due to the electron-withdrawing nature of bromine. The binding energy for C-Br in aromatic systems is anticipated in the range of 285.5 - 286.0 eV.

C-F Bond: Fluorine is the most electronegative element, and thus the carbon atom bonded to the fluorine atom will experience a significant shift to a higher binding energy. For aromatic C-F bonds, this peak is expected to appear at approximately 286.5 - 287.0 eV.

C-C(H)(CH₃)₂ (Aromatic carbon bonded to the isopropyl group): The carbon atom of the benzene ring attached to the isopropyl group will have a slightly different chemical environment and is expected to have a binding energy close to the main aromatic C-C peak, possibly with a minor shift.

Isopropyl Group Carbons: The carbons of the isopropyl group (both the tertiary CH and the primary CH₃ carbons) are in an sp³ hybridization state and will have binding energies characteristic of aliphatic hydrocarbons, typically around 285.0 eV. These may overlap significantly with the main aromatic C-C/C-H peak.

Fluorine (F 1s) Spectrum:

The F 1s spectrum is expected to show a single, sharp peak characteristic of an organic C-F bond. For fluorinated aromatic compounds, the F 1s binding energy is typically observed in the range of 688.0 to 689.5 eV. The peak shape is generally symmetrical. eag.comthermofisher.com

Bromine (Br 3d) Spectrum:

The Br 3d spectrum will exhibit a doublet, Br 3d₅/₂ and Br 3d₃/₂, due to spin-orbit coupling, with a characteristic peak separation. For covalently bonded bromine in aromatic compounds, the Br 3d₅/₂ peak is expected to be in the range of 69.0 to 71.0 eV. The exact position can provide insight into the electronic environment of the bromine atom on the surface of the material.

The following interactive data table summarizes the inferred XPS data for this compound based on findings from related compounds.

Inferred XPS Data for this compound

| Core Level | Inferred Binding Energy (eV) | Assignment | Notes |

|---|---|---|---|

| C 1s | ~284.8 - 285.0 | Aromatic C-C, Aromatic C-H, Isopropyl C-C/C-H | Main reference peak; likely a composite of multiple carbon environments. |

| C 1s | ~285.5 - 286.0 | C-Br | Shifted to higher binding energy due to the electronegativity of bromine. |

| C 1s | ~286.5 - 287.0 | C-F | Significantly shifted to higher binding energy due to the high electronegativity of fluorine. |

| F 1s | ~688.0 - 689.5 | C-F | Expected to be a single, symmetric peak. eag.comthermofisher.com |

| Br 3d₅/₂ | ~69.0 - 71.0 | C-Br | Part of a spin-orbit doublet. |

Quantitative analysis of the peak areas in the high-resolution spectra would allow for the determination of the surface elemental ratios, which can be compared to the theoretical stoichiometry of this compound (C₉H₁₀BrF) to assess surface purity and composition. Any deviation from the expected ratios could indicate surface contamination or degradation.

Theoretical and Computational Chemistry Approaches to 3 Bromo 4 Fluoroisopropylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Energy and Geometry Optimizations

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a molecule from its electron density. This approach is highly effective for determining the equilibrium geometry of 3-Bromo-4-fluoroisopropylbenzene, which corresponds to the minimum energy structure on the potential energy surface.

Geometry optimization using DFT, for instance with the B3LYP functional and a basis set like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govmdpi.com These calculations would likely show the distortion of the benzene (B151609) ring due to the electronic and steric effects of the substituents. The electron-withdrawing nature of the fluorine and bromine atoms, combined with the electron-donating and bulky isopropyl group, creates a complex electronic environment that DFT can model effectively. rsc.org

Furthermore, DFT is used to calculate various molecular properties that provide insights into reactivity. These include the distribution of Mulliken atomic charges, which can indicate the partial positive or negative character of each atom, and the mapping of the molecular electrostatic potential (MEP), which identifies regions susceptible to electrophilic or nucleophilic attack. nih.govmdpi.com For this compound, the MEP would likely show negative potential around the fluorine atom and the π-system of the benzene ring, and positive potential around the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Basis Set/Functional | Significance |

| Total Energy | -2875.4 Hartree | B3LYP/6-311++G(d,p) | Provides a baseline for comparing the stability of different conformers or isomers. |

| Dipole Moment | 2.15 Debye | B3LYP/6-311++G(d,p) | Indicates the overall polarity of the molecule arising from the electronegative F and Br atoms. |

| HOMO Energy | -6.8 eV | B3LYP/6-311++G(d,p) | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | B3LYP/6-311++G(d,p) | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-311++G(d,p) | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

Note: The values in this table are illustrative and based on typical results for similar halogenated aromatic compounds. Actual values would require specific calculations for this compound.

Ab Initio and Semi-Empirical Methods

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. numberanalytics.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. psu.edu While computationally more demanding than DFT, high-level ab initio calculations can provide benchmark energies and properties for molecules like this compound. acs.orgacs.org For instance, MP2 calculations could be used to obtain a more accurate energy barrier for the rotation of the isopropyl group. psu.edu

Semi-empirical methods, such as INDO (Intermediate Neglect of Differential Overlap), represent a simplification of ab initio theory. They use parameters derived from experimental data to speed up calculations. While less accurate than DFT or ab initio methods, they can be useful for studying large molecular systems or for preliminary explorations of the potential energy surface. The INDO-FPT (Intermediate Neglect of Differential Overlap-Finite Perturbation Theory) method, for example, could be used to approximate nuclear spin-spin coupling constants for comparison with experimental NMR data.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the flexible isopropyl group in this compound means that the molecule can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. cwu.edunih.gov

This is typically done by systematically changing key dihedral angles in the molecule and calculating the energy at each point, a process known as potential energy surface (PES) scanning. mdpi.comresearchgate.net For this compound, the primary focus would be the rotation of the isopropyl group relative to the benzene ring. The resulting PES would reveal the most stable arrangement (the global minimum) and any other local minima. nih.gov These calculations can be performed at various levels of theory, with DFT often providing a good compromise between accuracy and computational expense for such tasks. nih.govmdpi.com The analysis would likely show that the most stable conformer minimizes steric hindrance between the methyl groups of the isopropyl substituent and the adjacent bromine atom.

Mechanistic Insights from Computational Reaction Modeling

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. acs.org For this compound, this could involve modeling its behavior in reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. scienceforecastoa.com

Transition State Characterization and Reaction Pathway Elucidation

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). nih.gov Locating and characterizing the TS is crucial for understanding the reaction mechanism. Computational methods can be used to find the geometry of the transition state and calculate its energy. pnas.org The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For example, in an electrophilic nitration reaction of this compound, DFT calculations could be used to model the attack of the nitronium ion (NO₂⁺) at the different available positions on the benzene ring. nih.govunl.edu By locating the transition states for ortho, meta, and para attack (relative to the isopropyl group), one can predict the regioselectivity of the reaction. The calculations would likely show that the activating, ortho-para directing isopropyl group and the deactivating, ortho-para directing halogen substituents lead to a complex regiochemical outcome. libretexts.org

Kinetic and Thermodynamic Parameters Prediction

Once the energies of the reactants, transition states, and products are known, key kinetic and thermodynamic parameters can be predicted. mdpi.comnih.gov

Table 2: Illustrative Predicted Parameters for a Hypothetical Electrophilic Substitution Reaction

| Parameter | Definition | Illustrative Predicted Value (kcal/mol) | Significance |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | 22.5 | Determines the reaction rate; a lower Ea means a faster reaction. pnas.org |

| Enthalpy of Reaction (ΔH) | The net change in heat content during the reaction. | -15.8 | Indicates whether the reaction is exothermic (negative ΔH) or endothermic (positive ΔH). |

| Gibbs Free Energy of Reaction (ΔG) | The net change in free energy, indicating the spontaneity of the reaction. | -18.2 | A negative ΔG indicates a spontaneous reaction under the given conditions. |

Note: The values in this table are illustrative and for a hypothetical reaction. Actual values would depend on the specific reaction and the level of theory used.

The activation energy (Ea) is the difference in energy between the reactants and the transition state, and it is directly related to the reaction rate via the Arrhenius equation. researchgate.net By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be identified. pnas.org

Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can also be calculated from the energies of the reactants and products. mdpi.comnih.gov These values indicate whether a reaction is energetically favorable and spontaneous. For instance, a negative ΔH signifies an exothermic reaction, while a negative ΔG indicates a spontaneous process. nih.gov These computational predictions provide a deep, quantitative understanding of the chemical behavior of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. nih.gov Computational chemistry offers methodologies to predict NMR parameters, such as chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. rsc.org

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed for the prediction of NMR chemical shifts. researchgate.netrsc.org For fluorinated organic molecules, accurately predicting ¹⁹F NMR chemical shifts is of significant interest. researchgate.netrsc.org Various DFT functionals and basis sets are evaluated for their accuracy. For instance, the ωB97XD functional combined with the aug-cc-pvdz basis set has been recommended for its balance of accuracy and computational cost in predicting ¹⁹F NMR chemical shifts. researchgate.netrsc.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used in these calculations to ensure gauge-invariance of the results. frontiersin.org

Machine learning (ML) has also emerged as a powerful tool for the rapid and accurate prediction of NMR chemical shifts. nih.govrsc.org By training on large datasets of experimental NMR data, ML models can predict ¹H and ¹³C chemical shifts with high accuracy, often rivaling the precision of more computationally expensive QM methods. nih.govrsc.org These "solvent-aware" models can also account for the influence of different solvents on the chemical shifts. nih.gov

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound This table is illustrative and not based on experimentally verified or specifically calculated data for this compound.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-H | - | 135.2 |

| C2-H | 7.35 | 131.8 |

| C3-H | - | 115.7 (d, J=21 Hz) |

| C4-H | - | 159.5 (d, J=245 Hz) |

| C5-H | 7.15 | 118.0 (d, J=23 Hz) |

| C6-H | 7.50 | 129.5 (d, J=7 Hz) |

| CH(CH₃)₂ | 3.30 | 34.1 |

Note: The splitting pattern (d) and coupling constants (J) for the fluorine-coupled carbons are hypothetical examples of what would be predicted.

It is important to note that the accuracy of these predictions can be affected by several factors, including the chosen computational method, basis set, and the treatment of solvent effects. researchgate.netfrontiersin.org For instance, self-aggregation or interactions with explicit solvent molecules can influence the predicted chemical shifts, although these effects are often within the typical error range of the calculations. researchgate.net

Solvation Models and Environmental Effects on Reactivity

The chemical behavior and reactivity of a molecule are significantly influenced by its environment, particularly the solvent. frontiersin.orgnih.gov Computational solvation models are used to simulate the effects of a solvent on a solute molecule, providing insights into reaction mechanisms, conformational preferences, and thermodynamic properties in solution. frontiersin.orgwikipedia.orgq-chem.com These models are generally categorized as implicit or explicit.

Implicit Solvation Models: Implicit or continuum models treat the solvent as a continuous medium with a defined dielectric constant. frontiersin.orgwikipedia.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized solvent are calculated. q-chem.com Popular implicit models include the Polarizable Continuum Model (PCM) and its variants (like C-PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). wikipedia.orgq-chem.com These models are computationally efficient and can provide a good approximation of the bulk electrostatic effects of the solvent. wikipedia.org For a molecule like this compound, implicit models could be used to estimate its solvation free energy in various solvents and to study how the solvent polarity affects its rotational barriers or the stability of different conformers.

Explicit Solvation Models: Explicit solvation models involve including a number of individual solvent molecules in the computational simulation. chemrxiv.org This approach allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding and halogen bonding, which are not fully captured by implicit models. frontiersin.orgnih.govchemrxiv.org While more computationally demanding, explicit models provide a more accurate description of the first solvation shell, which can be crucial for understanding reaction mechanisms where the solvent actively participates. frontiersin.org For this compound, explicit solvent models could be used to study the specific interactions of water or other polar solvent molecules with the fluorine and bromine atoms.

Environmental Effects on Reactivity: The reactivity of organobromine compounds can also be influenced by other environmental factors, such as the presence of other organic compounds or atmospheric components like NOx. ucr.edu Environmental chamber studies on volatile organic compounds (VOCs) have shown that the incremental reactivity of a compound—the change in ozone formation upon its addition to a model atmosphere—depends significantly on the composition of the surrounding air, including the levels of NOx and other reactive organic gases. ucr.edu For instance, the atmospheric reactivity of some VOCs is reduced under low NOx conditions. ucr.edu While specific studies on this compound are not available, general research on organobromine compounds indicates their potential to be involved in complex environmental chemical processes. researchgate.netliverpooluniversitypress.co.ukresearchgate.netacs.org